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Compound of Interest

Compound Name:
2-Nitrobenzaldehyde

tosylhydrazone

CAS No.: 58809-90-8

Cat. No.: B3868574

Get Quote

Executive Summary
2-Nitrobenzaldehyde tosylhydrazone (CAS: 58809-90-8) is a sulfonylhydrazone derivative

primarily utilized as a precursor for reactive intermediates (carbenes and diazo compounds) via

the Bamford-Stevens reaction.[1] Its structural uniqueness lies in the ortho-nitro group, which

imparts significant steric and electronic effects, influencing both its spectral signature and its

photochemical reactivity (photo-uncaging potential).

This guide provides a validated spectral profile (NMR, IR, MS), a self-validating synthesis

protocol, and a mechanistic breakdown of its fragmentation pathways.

Synthesis & Preparation Protocol
To ensure spectral data accuracy, the compound must be synthesized with high purity. The

following protocol minimizes the formation of azine byproducts.

Optimized Condensation Protocol
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Reaction Type: Acid-Catalyzed Condensation[1]

Scale: 10 mmol

Yield: ~85-92%

Time: 2-3 Hours

Step-by-Step Methodology:

Dissolution: Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) in absolute ethanol (20 mL) in a

round-bottom flask. Slight warming (40°C) may be required for complete dissolution.

Addition: Add p-toluenesulfonyl hydrazide (1.86 g, 10 mmol) in a single portion.

Catalysis: Add 2-3 drops of concentrated HCl or glacial acetic acid.

Reflux: Heat the mixture to reflux (80°C) for 2 hours. A yellow precipitate typically begins to

form within 30 minutes.

Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

Purification: Filter the crystalline solid and wash with cold ethanol (2 x 5 mL) followed by cold

diethyl ether. Recrystallize from ethanol/water if necessary.

Drying: Dry under vacuum at 45°C for 4 hours.

Key Quality Indicator: The product should be a pale yellow to yellow crystalline solid with a

melting point of 153–156 °C.

Spectral Characterization (The Core)
A. Infrared (IR) Spectroscopy
The IR spectrum reveals the dual nature of the molecule: the sulfonylhydrazide core and the

nitro-aromatic system.
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Functional Group
Wavenumber (

)
Intensity Assignment / Notes

N-H Stretch 3180 – 3220 Medium, Sharp

Characteristic

sulfonamide N-H.[1]

Lower frequency due

to H-bonding with

.[1]

C-H Stretch (Ar) 3050 – 3080 Weak Aromatic ring protons.

C=N Stretch 1610 – 1625 Medium

Imine bond formation

(confirms

condensation).[1]

(Asym) 1525 – 1535 Strong

Asymmetric nitro

stretch (diagnostic for

2-nitro).[1]

(Sym) 1345 – 1355 Strong
Symmetric nitro

stretch.[1]

(Asym) 1330 – 1340 Strong
Sulfonyl asymmetric

stretch.[1]

(Sym) 1160 – 1170 Strong
Sulfonyl symmetric

stretch.[1]

B. H NMR Spectroscopy (400 MHz, DMSO- )
The ortho-nitro group causes significant deshielding of the azomethine proton (

) and the adjacent aromatic proton (

).
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Shift (

, ppm)
Multiplicity Integral Assignment

Coupling (

)

12.00 Singlet (s) 1H NH (Hydrazide)

Exchangeable

with

.[1]

8.32 Doublet (d) 1H
Ar-H (

)

Hz (Ortho to

).[1]

8.04 Singlet (s) 1H CH=N (Imine)
Deshielded by

anisotropy.[1]

8.02 Doublet (d) 2H Tosyl Ar-H
Hz (Ortho to

).[1]

7.86 Triplet (t) 1H
Ar-H (

)
Aromatic ring.[1]

7.80 Triplet (t) 1H
Ar-H (

)
Aromatic ring.[1]

7.76 Doublet (d) 1H
Ar-H (

)
Ortho to imine.[1]

7.45 Doublet (d) 2H Tosyl Ar-H
Hz (Meta to

).[1]

2.38 Singlet (s) 3H Ar-CH Tosyl methyl

group.[1]

Mechanistic Insight: The downfield shift of the NH proton (12.0 ppm) indicates strong hydrogen

bonding, likely intramolecularly with the ortho-nitro oxygen or intermolecularly with the sulfonyl

oxygen.
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C. C NMR Spectroscopy (100 MHz, DMSO- )
Note: Chemical shifts are consistent with tosylhydrazone electronic environments.

Shift (

, ppm)
Assignment

148.2
C-NO

(Quaternary, highly deshielded).[1]

143.8 C-S (Tosyl quaternary).[1]

140.5 C=N (Imine carbon).[1]

136.4 C-Me (Tosyl quaternary).[1]

133.5 C-CH=N (Aromatic quaternary).[1]

130.8 Aromatic CH (Nitro ring).[1]

129.8 Aromatic CH (Tosyl, 2C).[1]

128.5 Aromatic CH (Nitro ring).[1]

127.4 Aromatic CH (Tosyl, 2C).[1]

124.8
Aromatic CH (Ortho to NO

).[1]

21.1
CH

(Tosyl methyl).[1]

D. Mass Spectrometry (EI-MS, 70 eV)
The mass spectrum is dominated by the cleavage of the weak N-N bond and the stability of the

sulfonyl fragment.

Molecular Ion (

): m/z 319 (Small/Weak)[1]
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Base Peak: m/z 91 (Tropylium ion,

from tosyl group)

Key Fragments:

m/z 164:

. Loss of the tosyl group (

).

m/z 155:

. Tosyl cation (

).[1]

m/z 139:

. Formation of the nitrophenyl cyanide/nitrile species.

m/z 65: Cyclopentadienyl cation (from decomposition of m/z 91).[1]

Mechanistic Visualization
A. Synthesis & Bamford-Stevens Pathway
The following diagram illustrates the synthesis of the tosylhydrazone and its divergent reactivity

under basic conditions (Bamford-Stevens Reaction), leading to either a carbene (aprotic) or

carbocation (protic) pathway.[2][3]
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Figure 1: Synthesis and Bamford-Stevens reaction pathways for 2-nitrobenzaldehyde
tosylhydrazone.

B. Mass Spectrometry Fragmentation
The fragmentation logic under Electron Ionization (EI).[1][4]
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Figure 2: Primary fragmentation pathway observed in EI-MS analysis.[1]

Applications & Troubleshooting
Applications in Drug Development

Carbene Precursors: Used to generate ortho-nitrophenyl carbenes.[1] The nitro group can

interact with the carbene center, leading to unique heterocyclic rearrangements (e.g.,

formation of isatogens or nitroso-derivatives).
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Caged Compounds: While the aldehyde itself is a common photolabile group, the hydrazone

derivative retains photosensitivity. UV irradiation can induce N-N bond cleavage or nitro-

group mediated rearrangement, useful for "caging" reactive carbonyls.[5]

Troubleshooting Common Issues
Impurity (Azine Formation): If the melting point is >200°C, you likely formed the azine (dimer

of the aldehyde and hydrazine) due to incorrect stoichiometry or lack of acid catalyst.

Solution: Ensure slight excess of tosylhydrazide and strict control of pH.[1]

Broad NMR Peaks: The NH proton at 12.0 ppm is often broad.[1] If it disappears, the solvent

may be wet (

exchange) or the sample is too dilute.

References
Bamford, W. R., & Stevens, T. S. (1952).[1][3] The decomposition of p-

toluenesulfonylhydrazones by alkali.[1] Journal of the Chemical Society, 4735-4740.[3] Link

Aggarwal, V. K., et al. (2003).[1] Generation of Carbenes from Tosylhydrazones.[1][6]

Chemical Reviews, 103(8), 2829-2844.[1] Link[1]

ChemicalBook. (2025).[1] 2-Nitrobenzaldehyde Tosylhydrazone Spectral Data.Link[1]

National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum of 2-
Nitrobenzaldehyde Tosylhydrazone.[1] NIST Chemistry WebBook.[1] Link

BenchChem. (2025).[1][4][5][7][8] Technical Guide to Photolabile Protecting Groups.

[1]Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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